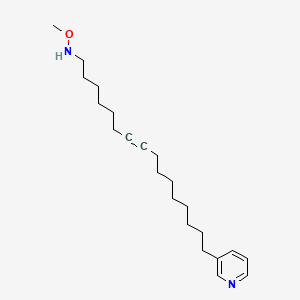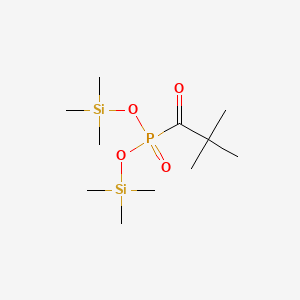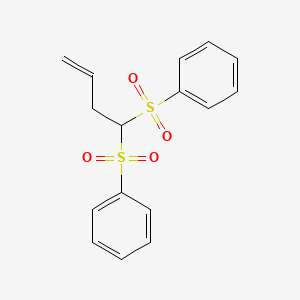
4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide is a quaternary ammonium compound with a unique structure that includes a tetrahydropyridine ring substituted with a hydroxymethyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide typically involves the quaternization of 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridine with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridine in the solvent.
- Add an excess of methyl iodide to the solution.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield and purity of the product. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium chloride (NaCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: 4-(Formyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide or 4-(Carboxyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide.
Reduction: 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridine.
Substitution: 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium chloride, bromide, or hydroxide.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium salts and as a phase-transfer catalyst.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of surfactants, disinfectants, and antistatic agents.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide is primarily related to its quaternary ammonium structure. Quaternary ammonium compounds are known to interact with cell membranes, leading to disruption of membrane integrity and cell lysis. This makes them effective as antimicrobial agents. The compound can also act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylammonium iodide: Similar quaternary ammonium structure but lacks the hydroxymethyl group.
Benzalkonium chloride: Another quaternary ammonium compound widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: A surfactant with a long alkyl chain and quaternary ammonium head group.
Uniqueness
4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide is unique due to the presence of the hydroxymethyl group, which can undergo further chemical modifications
Eigenschaften
CAS-Nummer |
110274-70-9 |
|---|---|
Molekularformel |
C8H16INO |
Molekulargewicht |
269.12 g/mol |
IUPAC-Name |
(1,1-dimethyl-3,6-dihydro-2H-pyridin-1-ium-4-yl)methanol;iodide |
InChI |
InChI=1S/C8H16NO.HI/c1-9(2)5-3-8(7-10)4-6-9;/h3,10H,4-7H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZIXYQFYIMULIAC-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCC(=CC1)CO)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine](/img/structure/B14324628.png)

![1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14324652.png)

![4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile](/img/structure/B14324659.png)
![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)
![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)

![1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide](/img/structure/B14324690.png)



